m-PEG4-Amine

Catalog No.
S536146
CAS No.
85030-56-4
M.F
C9H21NO4
M. Wt
207.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
m-PEG4-Amine

CAS Number

85030-56-4

Product Name

m-PEG4-Amine

IUPAC Name

2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethanamine

Molecular Formula

C9H21NO4

Molecular Weight

207.27 g/mol

InChI

InChI=1S/C9H21NO4/c1-11-4-5-13-8-9-14-7-6-12-3-2-10/h2-10H2,1H3

InChI Key

DQTQYVYXIOQYGN-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

m-PEG4-amine

Canonical SMILES

COCCOCCOCCOCCN

The exact mass of the compound 3,6,9,12-Tetraoxatridecylamine is 207.1471 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

m-PEG4-Amine is a discrete (monodisperse) polyethylene glycol (PEG) derivative featuring a chain of four ethylene glycol units, terminated with a methoxy group at one end and a primary amine at the other. This structure provides a defined-length, hydrophilic spacer used to connect molecules of interest, such as in the synthesis of antibody-drug conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs). Unlike polydisperse PEGs, which are mixtures of different chain lengths, the single molecular weight of m-PEG4-Amine ensures high precision and batch-to-batch reproducibility in bioconjugation, surface modification, and drug delivery applications.

Substituting m-PEG4-Amine with near-analogs is a primary cause of failed syntheses and irreproducible performance. Using a polydisperse PEG-amine mixture introduces heterogeneity, leading to conjugates with variable drug-to-antibody ratios (DAR) and unpredictable pharmacokinetic profiles. Altering the defined spacer length—for example, by substituting with m-PEG3-Amine or m-PEG6-Amine—directly impacts the spatial orientation and distance between conjugated moieties. This change can abolish the biological activity of complex systems like PROTACs, where linker length is a critical parameter for forming a productive ternary complex between the target protein and an E3 ligase.

Precursor Suitability: Optimizing PROTAC Potency by Fine-Tuning Linker Length

The specific length of the PEG linker is a critical determinant of PROTAC efficacy. In a study optimizing BET-family protein degraders, a PROTAC constructed with a PEG4-based linker (MZ1) demonstrated potent degradation of BRD4 (DC50 = 25 nM). A nearly identical PROTAC (AT1) where the linker was shortened to a PEG3 equivalent failed to induce any degradation. This demonstrates that a seemingly minor change in linker length from four to three PEG units can completely abrogate biological function, making m-PEG4-Amine a non-interchangeable component for specific, highly optimized PROTAC architectures.

Evidence DimensionBRD4 Protein Degradation (DC50)
Target Compound Data25 nM (for PROTAC using PEG4-based linker)
Comparator Or BaselineNo degradation (for PROTAC using PEG3-equivalent linker)
Quantified DifferenceQualitative shift from potent activity to complete inactivity
ConditionsHeLa cells, 24-hour treatment, Western blot analysis of BRD4 levels.

This evidence justifies the procurement of a specific PEG length, as substitution with a shorter analog can lead to total loss of product efficacy in advanced applications like PROTACs.

Formulation Compatibility: Enhancing ADC Solubility over Non-PEG Linkers

Incorporating hydrophilic PEG linkers is a key strategy to counteract the hydrophobicity of cytotoxic payloads in ADCs, thereby preventing aggregation. In the development of an anti-CD22 ADC, replacing a standard maleimidocaproyl (MC) linker with a PEG4-maleimide linker increased the solubility of the small molecule payload-linker construct by over 50-fold, from <0.1 mg/mL to >5 mg/mL. This profound increase in aqueous solubility is critical for successful formulation and manufacturing of high-DAR ADCs, preventing aggregation and improving the overall therapeutic profile.

Evidence DimensionAqueous Solubility of Payload-Linker
Target Compound Data>5 mg/mL (with PEG4 linker)
Comparator Or Baseline<0.1 mg/mL (with maleimidocaproyl linker)
Quantified Difference>50-fold improvement in solubility
ConditionsAqueous buffer system for small molecule payload-linker construct.

For ADC development, procuring m-PEG4-Amine as a precursor enables conjugation of hydrophobic drugs at higher ratios without the risk of aggregation that plagues less soluble alkyl-based linkers.

Reproducibility: Monodisperse Nature Ensures Defined and Characterizable Products

The use of monodisperse reagents like m-PEG4-Amine is critical for achieving batch-to-batch consistency. A monodisperse PEG linker yields a single, pure compound with a Polydispersity Index (PDI) of 1.0. In contrast, a conventional polydisperse 'PEG 200' amine would be a mixture of chains with n=2, 3, 4, 5, etc., resulting in a PDI > 1.0. When conjugating to a protein, the monodisperse m-PEG4-Amine produces a single, well-defined product peak in mass spectrometry, whereas a polydisperse PEG-amine generates a distribution of peaks, complicating purification and regulatory analysis. This homogeneity is essential for developing therapeutics where precise structure-activity relationships must be established.

Evidence DimensionPolydispersity Index (PDI)
Target Compound Data1.0
Comparator Or Baseline>1.0 (for polydisperse PEG mixtures)
Quantified DifferenceShift from a defined single species to a heterogeneous mixture
ConditionsMass Spectrometry (MALDI-TOF or ESI-MS) analysis of the PEG reagent or its conjugate.

Procuring a monodisperse reagent like m-PEG4-Amine instead of a cheaper, polydisperse mixture is a direct investment in analytical clarity, reproducibility, and a more straightforward regulatory path.

Synthesis of PROTACs Requiring Precise Spatial Control

For developing PROTACs where the distance and orientation between the target binder and the E3 ligase ligand are empirically optimized. The defined 4-unit PEG length provides a specific spatial separation that cannot be reliably achieved with shorter, longer, or polydisperse linkers.

Development of High-DAR Antibody-Drug Conjugates (ADCs)

As a hydrophilic linker precursor for attaching hydrophobic payloads to antibodies. The PEG4 moiety significantly improves the aqueous solubility of the final ADC, preventing aggregation during synthesis and formulation, which is a common failure point when using simple alkyl linkers.

Functionalization of Nanoparticles for Improved Stability

For surface modification of nanoparticles to enhance colloidal stability and create a bio-inert shield. The amine group allows for covalent attachment to carboxylated surfaces, while the discrete PEG4 chain provides a dense, uniform layer that improves stability in biological media.

High-Reproducibility Surface Chemistry for Biosensors

To create well-defined self-assembled monolayers (SAMs) on sensor surfaces. The monodisperse nature of m-PEG4-Amine ensures that each sensor in a batch has a highly consistent surface chemistry, leading to lower inter-assay variability and more reliable quantitative results.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

207.14705815 Da

Monoisotopic Mass

207.14705815 Da

Heavy Atom Count

14

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Corrosive

Other CAS

85030-56-4

Dates

Last modified: 08-15-2023
1: Pignatello R, Impallomeni G, Pistarà V, Cupri S, Graziano AC, Cardile V, Ballistreri A. New amphiphilic derivatives of poly(ethylene glycol) (PEG) as surface modifiers of colloidal drug carriers. III. Lipoamino acid conjugates with carboxy- and amino-PEG(5000) polymers. Mater Sci Eng C Mater Biol Appl. 2015 Jan;46:470-81. doi: 10.1016/j.msec.2014.10.054. Epub 2014 Oct 23. PubMed PMID: 25492012.
2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535.
3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876.
4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213.

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